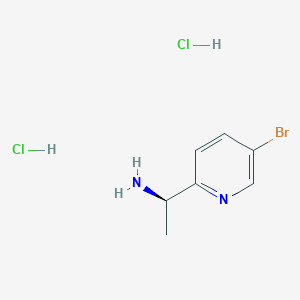![molecular formula C23H18N4OS2 B2499060 3-((5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-on CAS No. 847402-16-8](/img/structure/B2499060.png)
3-((5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a highly complex compound, known for its versatility in various scientific domains, particularly in medicinal chemistry and materials science. This compound is characterized by its intricate molecular structure, which combines several functional groups, imparting it with unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has a wide range of applications, including:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Investigation of its biological activity against various pathogens.
Medicine: : Potential therapeutic agent, particularly in anti-cancer and anti-microbial drug development.
Industry: : Used in the manufacture of advanced materials due to its stable and robust structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. Key steps may include:
Formation of the 1,2,4-triazole ring: : This involves the cyclization of suitable hydrazine derivatives with nitriles under reflux conditions.
Introduction of the benzylthio group: : Often achieved via nucleophilic substitution reactions using benzylthiols in the presence of a suitable base.
Coupling with benzo[d]thiazol-2(3H)-one: : This step might involve the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production generally scales up these reactions, employing flow chemistry techniques to enhance reaction efficiency and yield. Advanced purification methods such as recrystallization and chromatography ensure the compound's purity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : The nitro groups (if present) can be reduced to amino groups under hydrogenation conditions.
Substitution: : The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Sulfoxides and sulfones from oxidation: .
Amines from nitro group reduction: .
Substituted derivatives from nucleophilic substitutions: .
Wirkmechanismus
The compound’s mechanism of action varies depending on its application. In medicinal chemistry, its activity may involve:
Targeting enzyme active sites: : The triazole and benzo[d]thiazol-2(3H)-one moieties can bind to and inhibit enzymes.
Disruption of microbial cell walls: : The benzylthio group can interfere with bacterial cell wall synthesis.
Pathways involved: : Enzymatic inhibition, oxidative stress pathways, and disruption of DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its specific molecular combination. Similar compounds include:
4-phenyl-1,2,4-triazole derivatives: : Known for their biological activity.
Benzo[d]thiazol-2(3H)-one derivatives: : Commonly explored for their medicinal properties.
Benzylthio derivatives: : Versatile in synthetic chemistry and pharmaceuticals.
Each of these similar compounds shares certain functional groups but differs in overall structure and activity, making 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one unique in its applications and effects.
Eigenschaften
IUPAC Name |
3-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c28-23-26(19-13-7-8-14-20(19)30-23)15-21-24-25-22(27(21)18-11-5-2-6-12-18)29-16-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFCSZLTSBSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)




![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)
![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)

![3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498992.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2498993.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2498995.png)
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)
